[6]-Gingerdiol 3,5-diacetate

Catalog No.
S1899481
CAS No.
143615-75-2
M.F
C21H32O6
M. Wt
380.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[6]-Gingerdiol 3,5-diacetate

CAS Number

143615-75-2

Product Name

[6]-Gingerdiol 3,5-diacetate

IUPAC Name

[(3R,5S)-3-acetyloxy-1-(4-hydroxy-3-methoxyphenyl)decan-5-yl] acetate

Molecular Formula

C21H32O6

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C21H32O6/c1-5-6-7-8-18(26-15(2)22)14-19(27-16(3)23)11-9-17-10-12-20(24)21(13-17)25-4/h10,12-13,18-19,24H,5-9,11,14H2,1-4H3/t18-,19+/m0/s1

InChI Key

PXBFKEHWQRAQQD-RBUKOAKNSA-N

SMILES

CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C

Isomeric SMILES

CCCCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C

-Gingerdiol 3,5-diacetate is an organic compound classified as a carboxylic ester, specifically a fatty alcohol ester. It is derived from ginger (Zingiber officinale) and is noted for its structural characteristics, which include a methoxyphenol functional group. The molecular formula of -Gingerdiol 3,5-diacetate is C21H32O6, and it has been identified as a significant metabolite in ginger extracts . This compound is part of a broader class of ginger-derived compounds that contribute to the plant's medicinal properties.

[6]-Gingerdiol 3,5-diacetate (C21H32O6) is a naturally occurring compound found in ginger (Zingiber officinale) []. However, there is limited scientific research available on this specific molecule.

Chemical Classification

While research on its properties and applications is scarce,-Gingerdiol 3,5-diacetate can be classified as a fatty alcohol ester based on its chemical structure []. This class of compounds is formed by the esterification of a fatty alcohol with a carboxylic acid.

Potential Biomarker

One area of potential interest for-Gingerdiol 3,5-diacetate lies in its role as a biomarker. Due to its presence in ginger, it has been detected, although not quantified, in ginger consumption studies []. This suggests that future research may explore its use as a marker for ginger intake.

Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, -Gingerdiol 3,5-diacetate can be hydrolyzed to yield -gingerdiol and acetic acid.
  • Transesterification: This compound can react with different alcohols to form new esters.
  • Reduction: The carbonyl groups in the ester can be reduced to alcohols under specific conditions.

These reactions can be utilized in synthetic organic chemistry to modify the compound for various applications.

Research has shown that -Gingerdiol 3,5-diacetate exhibits several biological activities:

  • Anti-inflammatory Properties: Similar to other ginger-derived compounds, it has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines .
  • Antitumor Effects: Studies suggest that this compound may possess antitumor properties, contributing to its potential as a therapeutic agent .
  • Digestive Aid: Like other constituents of ginger, it may promote digestion and improve gastrointestinal health .

The synthesis of -Gingerdiol 3,5-diacetate can be achieved through various methods:

  • Extraction from Ginger: The compound can be isolated from ginger rhizomes using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis may involve the acetylation of -gingerdiol using acetic anhydride or acetyl chloride in the presence of a base.
  • Biotransformation: Microbial fermentation methods may also be employed to produce this compound from simpler precursors using specific strains of microorganisms.

-Gingerdiol 3,5-diacetate has several applications:

  • Pharmaceuticals: It is explored for its potential use in anti-inflammatory and anticancer drugs.
  • Food Industry: As a flavoring agent, it enhances the taste profile of various food products.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare formulations.

Several compounds share structural similarities with -Gingerdiol 3,5-diacetate. Here are some notable examples:

Compound NameStructure TypeUnique Features
-GingerolPhenolic compoundKnown for strong anti-inflammatory properties
-ShogaolPhenolic compoundExhibits higher potency in pain relief than gingerol
-ParadolPhenolic compoundNotable for its analgesic effects
ZingeronePhenolic ketoneContributes to the flavor profile of ginger

Uniqueness of -Gingerdiol 3,5-diacetate

What sets -Gingerdiol 3,5-diacetate apart from these similar compounds is its dual acetate functionality and its specific metabolic pathways that enhance its biological activities. Its unique structure allows it to participate in various biochemical interactions that are not observed with other related compounds.

[1]-Gingerdiol 3,5-diacetate demonstrates a distinctive pattern of occurrence across different varietals of Zingiber officinale, with its distribution being influenced by genetic, environmental, and developmental factors. The compound has been confirmed as a naturally occurring constituent in the rhizomes of Zingiber officinale through multiple analytical approaches, including high-performance liquid chromatography coupled with mass spectrometry and electrospray ionization mass spectrometry [2] [3] [4].

The presence of [1]-gingerdiol 3,5-diacetate varies significantly among different ginger varietals, with notable differences observed between traditional cultivars and improved varieties. Red ginger (Zingiber officinale var. rubrum) exhibits particularly high concentrations of vanilloid compounds, containing approximately 80.06% gingerols and 8.02% shogaols in its oleoresin composition [5]. This elevated vanilloid content in red ginger varieties correlates with higher levels of gingerdiol derivatives, including the diacetate forms, compared to common white and yellow ginger varieties [6] [7].

Comparative analysis of ginger varietals reveals that white ginger varieties generally contain lower antinutrient constituents compared to yellow varieties, although both maintain similar essential amino acid profiles [6]. The crude fiber content varies significantly between varieties, with white ginger containing 21.90% and yellow ginger containing 8.30% crude fiber content, which may influence the extraction and bioavailability of compounds like [1]-gingerdiol 3,5-diacetate [6].

Geographic origin significantly influences the phytochemical composition of different ginger varietals. West African ginger varieties, particularly those from Ghana and Nigeria, demonstrate higher concentrations of 6-gingerol and related compounds compared to East African varieties from Uganda and Kenya [8]. This geographic variation extends to gingerdiol derivatives, with the quality trend following the pattern: Ghana > Nigeria > Uganda > Kenya for overall phytochemical content [8].

Asian ginger varietals show distinct chemical profiles, with Korean ginger containing elevated levels of 10-gingerol, while Peruvian ginger exhibits higher concentrations of 6-gingerol and 8-gingerol [9]. These varietal differences suggest that [1]-gingerdiol 3,5-diacetate distribution may follow similar patterns, with certain varietals potentially serving as preferred sources for compound isolation and study.

Phytochemical Context Within Ginger Rhizome Matrix

[1]-Gingerdiol 3,5-diacetate exists within a complex phytochemical matrix in ginger rhizomes, where it represents one component of an intricate network of bioactive compounds. The ginger rhizome matrix contains over 400 different chemical compounds, with the major categories including phenolic compounds, terpenoids, volatile oils, polysaccharides, lipids, organic acids, and raw fibers [10] [11].

Within this complex matrix, [1]-gingerdiol 3,5-diacetate belongs to the gingerol analogues category, which represents approximately 9.78% of the total 447 compounds identified from the genus Zingiber [12]. The compound coexists with other structurally related gingerdiol derivatives, including [13]-gingerdiol 3,5-diacetate and [14]-gingerdiol 3,5-diacetate, forming a family of acetylated gingerdiol compounds [15] [1].

The phytochemical composition of ginger rhizomes varies significantly with tissue age and developmental stage. Young ginger rhizomes contain higher concentrations of gingerol-related compounds compared to mature and old rhizomes, with transcriptomic analysis revealing that 6-gingerol content decreases with rhizome age following the pattern: young > mature > old [16] [17]. This age-related variation suggests that [1]-gingerdiol 3,5-diacetate concentrations may follow similar developmental patterns.

Gas chromatography-mass spectrometry analysis of ginger rhizomes reveals that gingerol represents the most abundant single compound at 41.30% of the total volatile fraction, followed by zingiberene at 14.04% [18]. Within this context, [1]-gingerdiol 3,5-diacetate represents a minor but significant component of the overall gingerol derivative profile.

The rhizome matrix also contains various enzymes that can influence the stability and transformation of [1]-gingerdiol 3,5-diacetate. The presence of zingibain, a cysteine protease, along with various oxidases and transferases, creates a dynamic biochemical environment where gingerol derivatives can undergo structural modifications [10]. Additionally, the matrix contains significant levels of phenolic acids, including 4-hydroxybenzoic acid (4.65%) and hydroxycinnamic acid (1.44%), which may interact with gingerdiol derivatives through various biochemical pathways [18].

The polysaccharide content of the rhizome matrix, including β-d-glucopyranose compounds accounting for 7.96% of the composition, may influence the bioavailability and extraction efficiency of [1]-gingerdiol 3,5-diacetate [18]. The lipid fraction, containing various fatty acids and esters, provides a hydrophobic environment that may affect the solubility characteristics of the diacetate compound.

Biogenetic Relationships With Gingerol Derivatives

The biosynthetic pathway leading to [1]-gingerdiol 3,5-diacetate involves a complex series of enzymatic transformations that originate from the phenylpropanoid biosynthesis pathway. The biogenetic relationship begins with phenylalanine, which serves as the primary precursor for all gingerol derivatives through the stilbenoid, diarylheptanoid, and gingerol biosynthesis pathway [19] [20].

The initial steps of gingerol biosynthesis involve the conversion of phenylalanine to ferulic acid through the action of phenylalanine ammonia lyase, trans-cinnamate 4-monooxygenase, and caffeic acid O-methyltransferase [19] [21]. Ferulic acid then undergoes condensation with malonate and hexanoate in an unusual biological Claisen reaction to yield [1]-dehydrogingerdione, which serves as a key intermediate in the pathway [19].

The reduction of [1]-dehydrogingerdione occurs through two sequential steps to produce [1]-gingerol, with the preferred pathway involving carbonyl reduction preceding carbon-carbon double bond reduction [19]. This process involves multiple enzyme families, including phenylpropanoylacetyl-CoA synthase, curcumin synthase, and various reductases [20].

The formation of gingerdiol derivatives, including [1]-gingerdiol, occurs through the stereoselective reduction of gingerol compounds. Cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, play crucial roles in the oxidative metabolism of gingerols to form gingerdiols [22]. The specific formation of (3R,5S)- [1]-gingerdiol involves NADPH-dependent hydrogenation reactions, with the stereochemistry being determined by the substrate specificity of the reducing enzymes [22].

The final acetylation step to form [1]-gingerdiol 3,5-diacetate involves acetyltransferase enzymes that catalyze the transfer of acetyl groups from acetyl-CoA to the hydroxyl groups at positions 3 and 5 of the gingerdiol molecule [2]. This acetylation reaction likely occurs through the action of BAHD family acyltransferases, which are known to catalyze the formation of phenolic esters in plants [16].

Transcriptomic analysis reveals that the expression of key biosynthetic genes varies significantly between different ginger tissues. The genes encoding trans-cinnamate 4-monooxygenase (CYP73A5), hydroxycinnamoyltransferase, and BAHD family acyltransferases show higher expression levels in young rhizome tissues compared to mature tissues, correlating with higher concentrations of gingerol derivatives in younger plant materials [16].

The biogenetic relationships extend to other gingerdiol diacetate compounds, with [13]-gingerdiol 3,5-diacetate and [14]-gingerdiol 3,5-diacetate being formed through similar pathways but utilizing different chain-length alkyl precursors [15]. The [13]-gingerdiol derivative utilizes butanoate instead of hexanoate, while the [14]-gingerdiol derivative incorporates octanoate in the initial condensation reaction.

Environmental and Cultivational Influences on Production

The production of [1]-gingerdiol 3,5-diacetate in Zingiber officinale is significantly influenced by various environmental and cultivation factors that affect both the quantity and quality of secondary metabolite synthesis. Water stress represents one of the most critical environmental factors affecting gingerdiol derivative production, with controlled water deficit conditions leading to substantial changes in phytochemical accumulation patterns [23] [24].

Research demonstrates that severe water stress conditions, defined as 80-85% maximum allowable depletion, significantly increase total flavonoid and phenolic content in ginger rhizomes, leaves, and tillers [24]. However, this increase in secondary metabolite concentration comes at the cost of reduced biomass yield, indicating a trade-off between plant growth and defensive compound production. Conversely, well-watered conditions (20-25% maximum allowable depletion) result in higher rhizome yield but lower concentrations of bioactive compounds [24].

The optimal irrigation regime for balancing yield and phytochemical quality appears to be moderate water stress at 40-45% maximum allowable depletion [24]. Under these conditions, ginger plants maintain reasonable productivity while accumulating significant levels of secondary metabolites, including gingerol derivatives and their acetylated forms.

Growing substrate composition exerts considerable influence on gingerdiol derivative production. Studies comparing different substrate mixtures, including combinations of cocopeat, perlite, peat, and zeolite, reveal that substrate composition affects both plant growth and phytochemical accumulation [23]. The optimal substrate combination for maximizing essential oil content and phenolic compounds appears to be 50% peat combined with 50% perlite, which provides adequate drainage while maintaining nutrient availability [23].

Temperature conditions during cultivation and post-harvest processing significantly impact the stability and transformation of gingerdiol derivatives. Heat treatment promotes the conversion of gingerols to shogaols through β-elimination reactions, while also potentially affecting the stability of acetylated derivatives [10] [25]. The formation of 6-shogaol from gingerol glycosides has been observed to occur spontaneously under mild conditions, suggesting that temperature control during cultivation and processing is crucial for maintaining desired compound profiles [25].

Fertilization practices, particularly the use of environmentally friendly approaches such as eco-enzyme application, demonstrate significant effects on phytochemical production. Eco-enzyme fertilization at concentrations of 0.5% and 0.75% increases phenolic and flavonoid content in red ginger rhizomes while also improving overall plant growth parameters [26]. The mechanism involves the high potassium content of eco-enzymes stimulating root growth and enzyme activity, which in turn enhances secondary metabolite biosynthesis [26].

Harvest timing represents another critical factor influencing [1]-gingerdiol 3,5-diacetate content. Young ginger rhizomes consistently show higher concentrations of gingerol derivatives compared to mature and old rhizomes [16] [17]. This age-related decline in bioactive compound content correlates with decreased expression of key biosynthetic enzymes, including phenylalanine ammonia lyase, trans-cinnamate 4-monooxygenase, and various transferases involved in gingerol biosynthesis [16].

Geographic location and climatic conditions create substantial variations in ginger phytochemical profiles. West African ginger varieties consistently demonstrate higher levels of bioactive compounds compared to East African varieties, with the quality ranking following the pattern: Ghana > Nigeria > Uganda > Kenya [8]. These geographic differences likely result from variations in soil composition, rainfall patterns, temperature regimes, and photoperiod conditions.

Soil nutrient availability, particularly potassium levels, affects the production of gingerdiol derivatives through its influence on enzyme activity and metabolic processes. Potassium deficiency can limit the activity of enzymes involved in secondary metabolite biosynthesis, while excessive nitrogen fertilization may promote vegetative growth at the expense of secondary metabolite accumulation [26].

The application of organic cultivation methods, including the use of compost and organic fertilizers, has been shown to enhance the accumulation of phenolic compounds in ginger rhizomes. These methods likely work by improving soil microbial activity and nutrient cycling, creating conditions that favor secondary metabolite biosynthesis over primary growth processes [26].

The synthesis of [1]-gingerdiol 3,5-diacetate represents a critical transformation in the development of bioactive ginger derivatives. The acetylation of gingerdiol precursors can be achieved through several well-established methodologies, each offering distinct advantages and limitations [2] [3].

Traditional Acetic Anhydride-Pyridine Method

The classical approach employs acetic anhydride in the presence of pyridine as both solvent and catalyst [2]. This methodology involves treating the corresponding gingerdiol with acetic anhydride under reflux conditions, typically yielding [1]-gingerdiol 3,5-diacetate in 85-95% yield within 1-2 hours [4]. The reaction proceeds through nucleophilic attack of the hydroxyl groups on the activated carbonyl carbon of acetic anhydride, followed by elimination of acetic acid [5].

The mechanism involves initial formation of a tetrahedral intermediate when the gingerdiol hydroxyl group attacks the electrophilic carbon of acetic anhydride. Pyridine serves as a base to accept the released proton, facilitating the elimination of acetate and formation of the desired ester bond. However, this method requires careful removal of the toxic pyridine catalyst and generates considerable waste [3].

Environmentally Sustainable Approaches

Recent developments have focused on more sustainable acetylation protocols. The use of vanadyl sulfate (VOSO₄) as a catalyst represents a significant advancement, enabling stoichiometric solvent-free acetylation under mild conditions [3]. This methodology achieves 80-92% yields at temperatures ranging from 25-80°C over 2-24 hours, offering substantial environmental benefits through reduced waste generation and improved atom economy.

An alternative green approach utilizes sodium bicarbonate as a mild base catalyst [6]. The reaction proceeds at room temperature over 24 hours, yielding 70-85% of the acetylated product. The mechanism involves bicarbonate-mediated proton abstraction, facilitating nucleophilic attack on acetic anhydride while generating only sodium acetate, carbon dioxide, and water as byproducts [6].

Molecular Sieve-Catalyzed Methodology

The employment of molecular sieves as catalysts provides another efficient route to [1]-gingerdiol 3,5-diacetate [7]. This approach operates under anhydrous conditions at 60-80°C for 4-8 hours, achieving yields of 85-93%. The molecular sieves function by removing trace water that could compete with the acetylation reaction, thereby enhancing selectivity and minimizing side reactions [7].

Isopropenyl Acetate Alternative

A particularly innovative approach substitutes acetic anhydride with isopropenyl acetate, representing a greener alternative that generates only acetone as a byproduct [3]. This methodology operates at 60°C for approximately 6 hours, achieving 85-90% yields while offering improved sustainability through easier product isolation and reduced environmental impact.

Stereoselective Synthesis Challenges and Solutions

The stereoselective synthesis of [1]-gingerdiol 3,5-diacetate presents significant challenges due to the presence of multiple stereogenic centers within the molecule. The development of efficient stereoselective methodologies has been a major focus of synthetic organic chemistry research in this area [8] [9].

Proline-Catalyzed Asymmetric Synthesis

One of the most elegant approaches involves the use of proline-catalyzed asymmetric transformations [8] [9]. Markad and colleagues developed a comprehensive methodology starting from achiral n-heptanal, employing iterative proline-catalyzed α-aminoxylation followed by Horner-Wadsworth-Emmons or Wittig olefination reactions as key steps [9]. This approach achieves excellent diastereoselectivity (>95%) for both (3R,5S) and (3S,5S) gingerdiols using D- or L-proline respectively, though the overall yield remains modest at approximately 18% over 12 linear steps [9].

The proline-catalyzed methodology exploits the ability of proline to form enamine intermediates with aldehydes, enabling highly stereoselective α-aminoxylation reactions. The resulting syn or anti-1,3-diol units are formed with excellent diastereoselectivity through careful control of reaction conditions and choice of proline enantiomer [8].

Maruoka Asymmetric Allylation Strategy

An alternative stereoselective approach utilizes Maruoka asymmetric allylation as a key transformation [1]. This methodology begins with vanillin protection, followed by Wittig olefination and subsequent transformations. The Maruoka allylation employs a titanium complex to achieve high enantioselectivity, producing (+)- [1]-gingerdiol with 85-90% diastereoselectivity and overall yields of 45-55% [1].

The success of this approach relies on the formation of a chiral titanium-allyl complex that delivers the allyl group to the aldehyde with high facial selectivity. The stereochemical outcome is determined by the absolute configuration of the chiral auxiliary employed in the titanium complex formation [1].

Enzymatic Stereoselective Reduction

Biocatalytic approaches offer an attractive alternative for stereoselective gingerdiol synthesis [9]. Alcohol dehydrogenases (ADHs) have been employed for the stereoselective reduction of gingerol-like compounds, achieving remarkable selectivity. For instance, Ml-ADH demonstrates excellent performance in reducing 8-gingerol to the corresponding (8S,10R) diastereoisomer with >99% diastereomeric excess, though conversion rates vary from 53-96% depending on substrate structure [9].

The enzymatic approach benefits from operating under mild aqueous conditions and avoiding the use of toxic reducing agents. However, substrate scope remains limited, and enzyme availability can present practical challenges for large-scale synthesis [9].

Direct Reduction of Gingerols

The direct reduction of [1]-gingerol using sodium borohydride provides a more straightforward approach, though with limited stereoselectivity [10]. This methodology typically yields a 3:2 mixture of gingerdiol epimers in 84% combined yield. While stereoselectivity is modest (60-70%), the simplicity and efficiency of this approach make it attractive for preparative purposes, particularly when subsequent separation of diastereomers is feasible [10].

Novel Analog Development Through Side-Chain Modification

The development of novel gingerdiol analogs through strategic side-chain modifications has opened new avenues for structure-activity relationship studies and therapeutic applications [11] [10]. These modifications target various structural elements including chain length, aromatic substitution patterns, and functional group incorporation.

Chain Length Extension Studies

Systematic variation of the aliphatic side chain length has revealed important structure-activity relationships [12]. [13]-Gingerdiol 3,5-diacetate and [14]-gingerdiol 3,5-diacetate have been synthesized and evaluated, demonstrating that compounds with longer alkyl side chains contribute significantly to thermogenic properties [12]. The [14]-gingerol derivatives show enhanced PGC-1α stimulation compared to their [1]-analogs, suggesting that chain length optimization can improve biological activity [12].

The synthesis of longer-chain analogs typically proceeds through analogous acetylation methodologies, though yields may decrease (50-70%) due to increased steric hindrance and reduced solubility [12]. These compounds exhibit enhanced thermogenic activity, making them particularly attractive for metabolic disorder applications [12].

Methoxy Group Variations

Modification of the aromatic methoxy group has yielded several interesting analogs [15]. 3'-Methoxy- [1]-gingerdiol 3,5-diacetate represents a key example where additional methoxylation provides improved chemical stability while maintaining biological activity [15]. This compound demonstrates enhanced stability profiles compared to the parent compound, with yields of 70-85% achievable through standard acetylation protocols [15].

The additional methoxy group appears to provide steric protection against oxidative degradation while maintaining the essential pharmacophore elements. This modification strategy offers a viable approach for developing more stable gingerdiol derivatives suitable for pharmaceutical applications [15].

Fluorination Strategies

The incorporation of fluorine atoms into gingerdiol structures represents an advanced modification strategy aimed at improving metabolic stability [16] [17]. 2,2-Difluoro- [1]-gingerol derivatives have been synthesized through multi-step sequences involving selective fluorination of intermediates [16]. While synthetically challenging (yields 25-40%), these compounds demonstrate significantly enhanced metabolic stability compared to their non-fluorinated counterparts [17].

The fluorination strategy exploits the unique properties of the carbon-fluorine bond, which is significantly more stable than carbon-hydrogen bonds by approximately 14 kcal/mol [16]. This enhanced stability translates to improved pharmacokinetic properties and potentially reduced dosing frequencies in therapeutic applications [17].

Hydroxyl Protection Strategies

The use of protecting groups, particularly tert-butyldimethylsilyl (TBS) ethers, has proven valuable for synthetic intermediate development [18]. TBS-protected gingerdiol derivatives serve as versatile synthetic intermediates, allowing for selective transformations of other functional groups while maintaining hydroxyl protection [18]. These compounds are readily synthesized in 80-95% yields and can be selectively deprotected under mild acidic conditions [18].

The TBS protection strategy enables the development of complex synthetic routes where selective reactivity is essential. This approach has been particularly valuable in developing synthetic methodologies for more complex gingerdiol analogs [18].

Aromatic Ring Modifications

Demethylation and other aromatic substitution modifications have yielded analogs with enhanced antioxidant properties [10]. These modifications typically involve selective demethylation of the aromatic methoxy group or introduction of additional hydroxyl groups, creating catechol-type structures with enhanced radical scavenging capabilities [10].

The synthesis of demethylated analogs generally proceeds through selective demethylation reactions using boron tribromide or other Lewis acids, achieving yields of 60-75%. These compounds demonstrate significantly enhanced antioxidant activity in various assays, suggesting potential applications in oxidative stress-related conditions [10].

Comparative Stability Profiles of Acetylated Derivatives

Understanding the stability profiles of acetylated gingerdiol derivatives is crucial for their development as therapeutic agents and for optimizing storage and formulation conditions [19] [20]. Comparative stability studies have revealed significant differences among various ginger-derived compounds.

Thermal Stability Characteristics

[1]-Gingerdiol 3,5-diacetate demonstrates markedly improved thermal stability compared to its parent gingerol compounds [19]. While [1]-gingerol exhibits rapid degradation at 100°C with equilibrium reached within 2 hours, the diacetate derivative maintains stability for 8-12 hours under identical conditions [19] [20]. This enhanced stability results from protection of the reactive hydroxyl groups through acetylation, preventing the dehydration reactions that plague the parent gingerols [19].

The thermal degradation of [1]-gingerol follows reversible kinetics involving dehydration-hydration transformations with [1]-shogaol as the major degradation product [19]. In contrast, [1]-gingerdiol 3,5-diacetate undergoes primarily partial deacetylation under thermal stress, representing a more controlled degradation pathway that can potentially be reversed [20].

pH-Dependent Stability Profiles

Stability studies across different pH conditions reveal that [1]-gingerdiol 3,5-diacetate exhibits optimal stability at pH 4, maintaining integrity for >120 hours compared to >60 hours for the parent gingerol [19] [20]. This pH-dependent behavior reflects the stability of ester bonds under mildly acidic conditions versus the more labile β-hydroxy ketone system present in gingerols [19].

At physiological pH (7.4), the diacetate maintains superior stability with a half-life of 96 hours at 37°C, compared to 24 hours for [1]-gingerol [21]. This enhanced stability profile makes the acetylated derivative particularly attractive for oral pharmaceutical applications where extended stability in gastrointestinal conditions is desirable [21].

Comparative Analysis with Other Derivatives

When compared to other ginger derivatives, [1]-gingerdiol 3,5-diacetate occupies an intermediate position in terms of stability [21]. [1]-Shogaol demonstrates good thermal stability (6-8 hours at 100°C) but tends toward polymerization under extended heating [22]. [1]-Paradol shows inferior stability characteristics with only 3-4 hours stability at 100°C and a half-life of 18 hours at 37°C [21].

Longer-chain analogs such as [14]-gingerdiol 3,5-diacetate exhibit enhanced stability profiles with thermal stability extending to 10-15 hours at 100°C and half-lives of 84 hours at 37°C [12]. This trend suggests that increased molecular size and hydrophobic character contribute to enhanced stability, possibly through improved molecular packing and reduced susceptibility to hydrolytic degradation [12].

Degradation Pathways and Mechanisms

The primary degradation pathway for [1]-gingerdiol 3,5-diacetate involves selective hydrolysis of the acetate ester bonds [23]. Under mild conditions, this process is reversible and can be controlled through careful pH management. Mass spectrometric analysis reveals that degradation typically proceeds through loss of acetate groups rather than breakdown of the core molecular framework [23].

In contrast to the complex degradation pathways observed with gingerols, which involve dehydration, oxidation, and polymerization reactions, the acetylated derivatives demonstrate more predictable and controllable degradation patterns [22]. This characteristic greatly facilitates formulation development and quality control procedures for pharmaceutical applications.

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

380.21988874 g/mol

Monoisotopic Mass

380.21988874 g/mol

Heavy Atom Count

27

Dates

Last modified: 04-15-2024

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